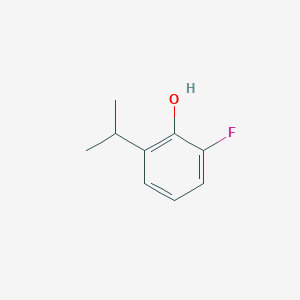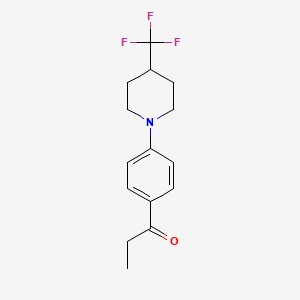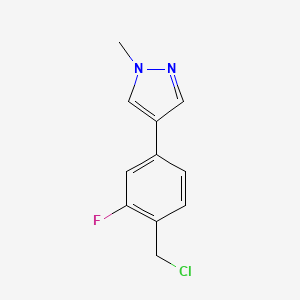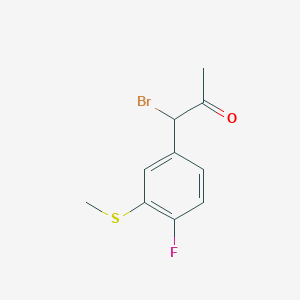
Carbanide;cyclopentanecarbaldehyde;iron(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is a derivative of ferrocene, where two formyl groups are attached to the cyclopentadienyl rings.
準備方法
Synthetic Routes and Reaction Conditions
1,1’-Ferrocenedicarboxaldehyde can be synthesized through several methods. One common approach involves the formylation of ferrocene using Vilsmeier-Haack reaction conditions. In this method, ferrocene is reacted with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl groups . The reaction typically proceeds under mild conditions and yields the desired product with good efficiency.
Another method involves the oxidation of 1,1’-ferrocenedimethanol using oxidizing agents such as manganese dioxide (MnO2) or pyridinium chlorochromate (PCC). This approach provides an alternative route to obtain 1,1’-Ferrocenedicarboxaldehyde with high purity .
Industrial Production Methods
While specific industrial production methods for 1,1’-Ferrocenedicarboxaldehyde are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
化学反応の分析
Types of Reactions
1,1’-Ferrocenedicarboxaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, and thiols
Major Products
Oxidation: Corresponding carboxylic acids
Reduction: 1,1’-Ferrocenedimethanol
Substitution: Substituted derivatives depending on the nucleophile used
科学的研究の応用
1,1’-Ferrocenedicarboxaldehyde has found applications in various scientific research fields:
Biology: The compound has been explored for its potential as a redox-active probe in biological systems.
Medicine: Research has investigated its use in drug delivery systems and as a potential anticancer agent.
Industry: It is utilized in the development of advanced materials, including conductive polymers and sensors.
作用機序
The mechanism of action of 1,1’-Ferrocenedicarboxaldehyde is primarily related to its redox properties. The compound can undergo reversible oxidation and reduction, making it useful in redox-based applications. In biological systems, it can interact with cellular redox processes, potentially influencing oxidative stress and redox signaling pathways .
類似化合物との比較
1,1’-Ferrocenedicarboxaldehyde can be compared with other ferrocene derivatives, such as:
Ferrocenecarboxaldehyde: This compound has a single formyl group attached to the cyclopentadienyl ring.
1,1’-Ferrocenedimethanol: This derivative has hydroxymethyl groups instead of formyl groups.
Acetylferrocene: This compound has an acetyl group attached to the cyclopentadienyl ring.
1,1’-Ferrocenedicarboxaldehyde stands out due to its dual formyl groups, which provide unique reactivity and versatility in various chemical and biological applications .
特性
分子式 |
C14H26FeO2 |
|---|---|
分子量 |
282.20 g/mol |
IUPAC名 |
carbanide;cyclopentanecarbaldehyde;iron(2+) |
InChI |
InChI=1S/2C6H10O.2CH3.Fe/c2*7-5-6-3-1-2-4-6;;;/h2*5-6H,1-4H2;2*1H3;/q;;2*-1;+2 |
InChIキー |
ONJFMGLHFAAOCJ-UHFFFAOYSA-N |
正規SMILES |
[CH3-].[CH3-].C1CCC(C1)C=O.C1CCC(C1)C=O.[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Oxaspiro[3.4]octan-6-amine](/img/structure/B14039760.png)

![6-Cyclohexyl-3-(pyridin-4-YL)-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole hydrochloride](/img/structure/B14039763.png)







![5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14039825.png)



